molecular formula C8H13NO B14360048 3-hydroxyoct-4-enenitrile CAS No. 96303-12-7

3-hydroxyoct-4-enenitrile

Cat. No.: B14360048
CAS No.: 96303-12-7
M. Wt: 139.19 g/mol
InChI Key: LEHBNZAFCBRGAI-UHFFFAOYSA-N
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Description

3-Hydroxyoct-4-enenitrile is an organic compound with the molecular formula C8H13NO. It features both a hydroxyl group (-OH) and a nitrile group (-CN) attached to an octene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Aldehydes and Ketones: 3-Hydroxyoct-4-enenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones.

    From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Hydroxyoct-4-enenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyoct-4-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxyoct-4-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyoct-4-enenitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on an octene backbone.

Properties

CAS No.

96303-12-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-hydroxyoct-4-enenitrile

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6H2,1H3

InChI Key

LEHBNZAFCBRGAI-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC#N)O

Origin of Product

United States

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